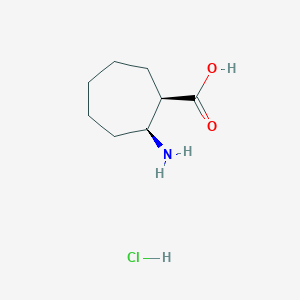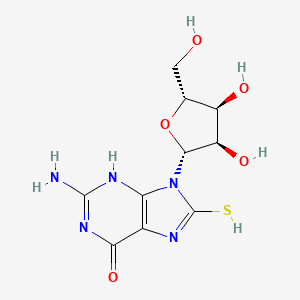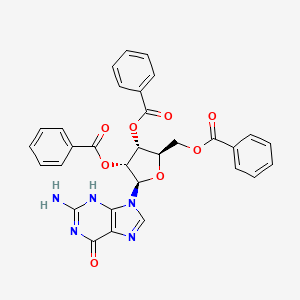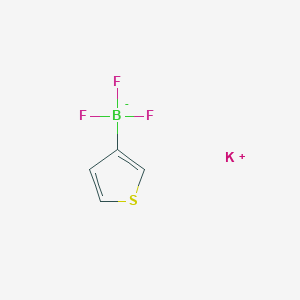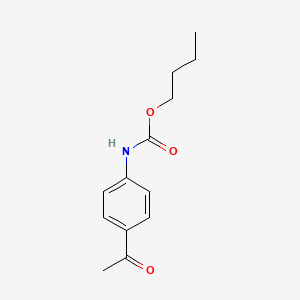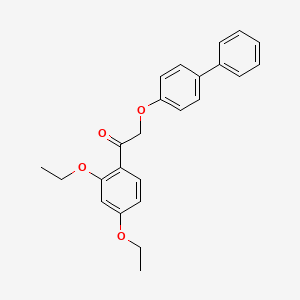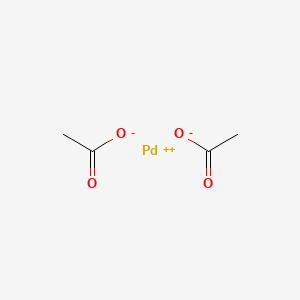
乙酸钯(II)
描述
Palladium(II) acetate is a useful research compound. Its molecular formula is C4H6O4Pd and its molecular weight is 224.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality Palladium(II) acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Palladium(II) acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis of Trinuclear Molecular Form
Palladium(II) acetate is used in the synthesis of a trinuclear molecular form, [Pd3(CH3COO)6]. This process involves a number of new techniques that enable reliable control over the type of the product obtained and provide its high yield .
Formation of Palladium Amino Acid Complexes
The reaction of palladium(II) acetate with acyclic amino acids in acetone/water yields square planar bis-chelated palladium amino acid complexes. These complexes exhibit interesting non-covalent interactions .
Heterogeneous Metal Catalyst
Palladium(II) acetate acts as a heterogeneous metal catalyst. It is widely used in organic synthesis for various reactions such as transmetalation, insertion, oxidative addition, direct homocoupling of aryl halides, Buchwald-Hartwig reaction of C-N bond formation, reduction of alkynes, and reductive elimination reactions .
Suzuki-Miyaura Cross-Coupling Reaction
Palladium(II) acetate is used as a catalyst in the Suzuki-Miyaura cross-coupling reaction. This reaction is a type of palladium-catalyzed cross-coupling method, which is widely used in organic chemistry to synthesize biaryls, styrenes, and alkenes .
Preparation of Palladium-Containing Materials
Palladium(II) acetate is used as a precursor to prepare palladium-containing materials for heterogeneous catalysis .
Non-Covalent Interactions
Palladium(II) acetate complexes exhibit interesting non-covalent interactions. These interactions are crucial in the extended lattice structures exhibited by the structures .
作用机制
Target of Action
Palladium(II) acetate primarily targets alkenic and aromatic compounds , activating them towards oxidative inter- and intramolecular nucleophilic reactions . It is more reactive than the analogous platinum compound .
Mode of Action
Palladium(II) acetate interacts with its targets through a series of complex reactions. It is prone to reduction to Pd(0) in the presence of reagents which can undergo beta-hydride elimination such as primary and secondary alcohols as well as amines . When warmed with alcohols, or on prolonged boiling with other solvents, palladium(II) acetate decomposes to palladium .
Biochemical Pathways
Palladium(II) acetate is a catalyst for many organic reactions, especially alkenes, dienes, and alkyl, aryl, and vinyl halides to form reactive adducts . It is also involved in various cross-coupling reactions . For example, it participates in the Heck reaction and related processes, rearrangement of acyclic dienes such as the Cope rearrangement, and carbonylation reactions .
Pharmacokinetics
It is known that the compound is soluble in many organic solvents , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of Palladium(II) acetate’s action is the formation of new compounds through various reactions. For instance, in carbonylation reactions, it can facilitate the formation of esters from aryl iodides, carbon monoxide, an alcohol, or phenol . In cross-coupling reactions, it can lead to the formation of new carbon-carbon bonds .
Action Environment
The action of Palladium(II) acetate can be influenced by various environmental factors. For instance, the presence of certain reagents can lead to its reduction to Pd(0) . Additionally, the compound’s reactivity and stability can be affected by the solvent used, as it is soluble in many organic solvents .
属性
IUPAC Name |
palladium(2+);diacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Pd/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVFFLUZDVXJQI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[Pd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10890575 | |
| Record name | Diacetatopalladium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown solid; Insoluble in water; [Hawley] Powder; [MSDSonline] | |
| Record name | Palladium(II) acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8298 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Palladium(II) acetate | |
CAS RN |
3375-31-3, 19807-27-3 | |
| Record name | Diacetatopalladium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladium diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019807273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, palladium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, palladium(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diacetatopalladium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Palladium(II) acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.151 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Palladium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALLADIUM(II) ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LTG3460Y5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of palladium(II) acetate?
A1: The molecular formula of palladium(II) acetate is C4H6O4Pd and its molecular weight is 224.52 g/mol. []
Q2: What is the structure of palladium(II) acetate in solution?
A2: In acetic acid solution, palladium(II) acetate exists predominantly as a trimeric species, Pd3(OAc)6, in the absence of acetate ions. [] The addition of sodium acetate or lithium acetate to the solution leads to the formation of dimeric and monomeric species. []
Q3: How does the presence of cerium(III) salts impact palladium(II) acetate stability in acetic acid?
A3: Cerium(III) salts significantly enhance the stability of palladium(II) acetate in acetic acid. [] This stabilization is attributed to the formation of a Pd(II)-Ce(III) complex, which hinders the reduction of palladium(II) by acetic acid. []
Q4: What are some notable catalytic applications of palladium(II) acetate?
A4: Palladium(II) acetate is a highly effective catalyst for a wide range of organic reactions, including:
- Transvinylation reactions: It catalyzes the transvinylation of hydroxycinnamic acids and their derivatives to produce vinyl esters. The addition of KOH or H2SO4 as co-catalysts significantly enhances the yield of these reactions. []
- Oxidative coupling of benzene: While inactive on its own, palladium(II) acetate, in conjunction with dialkyl sulfides, facilitates the oxidative coupling of benzene at 70°C. [, ]
- Cyanation of glycals: Palladium(II) acetate catalyzes the cyanation of di- and trisaccharide per-O-acetylglycals with trimethylsilyl cyanide, producing di- and trisaccharidic 2-enopyranosyl cyanides in high yields. []
- Aromatic substitution of olefins: It catalyzes the arylation of various aromatic compounds, including naphthalene, ferrocene, and tricarbonyl(η-cyclobutadiene)iron(0), with styrene. [, , ]
- Carbonylation reactions: Palladium(II) acetate catalyzes the carbonylation of isoprene in alcohol to produce 4-methyl-3-pentenoate selectively. [] It also catalyzes the methoxy carbonylation of hydroxy alkenes to synthesize functionalized tetrahydropyrans. []
- Cross-coupling reactions: In combination with tris(p-tolyl)phosphine, palladium(II) acetate catalyzes the highly efficient cross-coupling of benzylic halides with aryltitanium tris(isopropoxide) to yield biaryl products. []
Q5: What role does palladium(II) acetate play in the synthesis of benzo[b]naphtho[2,3-d]thiophene-6,11-diones?
A5: Palladium(II) acetate mediates the oxidative cyclization of 3-arylthio-1,4-naphthoquinone, leading to the formation of benzo[b]naphtho[2,3-d]thiophene-6,11-diones, compounds with significant biological activity. []
Q6: Can palladium(II) acetate be used in heterogeneous catalysis?
A6: Yes, palladium(II) acetate microencapsulated in polyurea acts as a robust and recyclable heterogeneous catalyst for various phosphine-free cross-coupling reactions, demonstrating its utility in both conventional solvents and supercritical carbon dioxide. []
Q7: How does palladium(II) acetate interact with substrates during catalysis?
A7: Palladium(II) acetate typically coordinates to substrates through its palladium center, often displacing labile ligands like acetate. This coordination activates the substrates for subsequent chemical transformations.
Q8: What influences the selectivity of palladium(II) acetate-catalyzed reactions?
A8: Several factors can impact reaction selectivity, including:
- Ligand environment: The choice of ligands around the palladium center can significantly influence regio- and stereoselectivity. [, , ]
- Reaction conditions: Parameters like temperature, solvent, and additives can affect the reaction pathway and product distribution. [, , ]
- Substrate structure: The steric and electronic properties of the substrates can influence the preferred reaction pathway and product formation. [, , ]
Q9: Does a hydride shift occur during the palladium(II) acetate-catalyzed phenylation of styrene?
A9: No, deuterium labeling studies confirmed that no hydride shift occurs during the palladium(II) acetate-catalyzed phenylation of styrene with benzene. [, ]
Q10: How does the alkyl group of dialkyl sulfides influence the oxidative coupling of benzene?
A10: The size and structure of the alkyl group in the dialkyl sulfide can significantly impact the rate of oxidative coupling of benzene catalyzed by the palladium(II) acetate-dialkyl sulfide system. []
Q11: What is the effect of oxygen atmosphere on the palladium(II) acetate-catalyzed oxidative coupling of benzene?
A11: The presence of oxygen is crucial for the oxidative coupling of benzene catalyzed by the palladium(II) acetate-dialkyl sulfide system. []
Q12: How do imidazolium-based ionic liquids impact the catalytic activity of palladium(II) acetate in butadiene telomerization?
A12: The use of 1,3-dialkylimidazolium salts as cosolvents can deactivate the palladium(II) acetate catalyst in butadiene telomerization. This is attributed to the formation of stable palladium imidazolylidene complexes. Conversely, 1,2,3-trialkylimidazolium salts offer high activity and selectivity in this reaction. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(Piperidin-4-yl)methoxy]benzonitrile](/img/structure/B7774912.png)
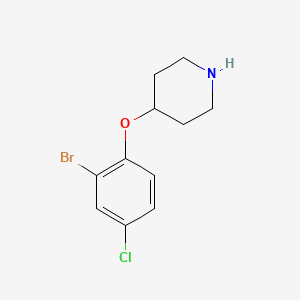
![4-[(4-Fluoro-3-methylphenoxy)methyl]piperidine](/img/structure/B7774918.png)
![(1S,2S,3R,5S)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride](/img/structure/B7774926.png)
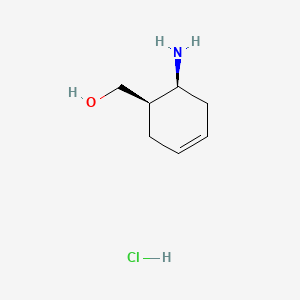
![4-[(2-Methoxyphenyl)methyl]piperidin-1-ium;chloride](/img/structure/B7774936.png)
